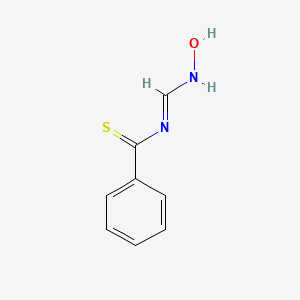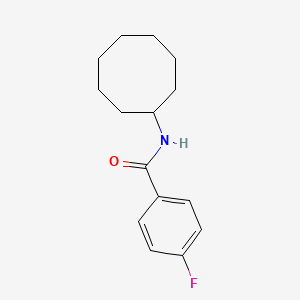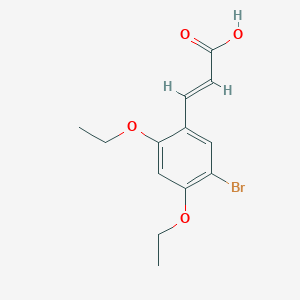
(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” are not specified in the sources .Aplicaciones Científicas De Investigación
Hydrogel Modification
Aly and El-Mohdy (2015) describe the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, indicating the potential of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in polymer science, particularly for medical applications due to enhanced antibacterial and antifungal activities. Aly & El-Mohdy, 2015.
Antimicrobial Synthesis
Kimura, Yabuuchi, and Hisaki (1962) explored the synthesis of 3-(5-Nitro-2-thienyl) acrylic acid derivatives, highlighting the antimicrobial potential of related compounds, which may encompass (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid. Kimura et al., 1962.
Synthesis of Arylethynylphosphonates
Krawczyk and Albrecht (2007) discuss the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids for synthesizing diethyl arylethynylphosphonates, demonstrating the compound's utility in organic synthesis. Krawczyk & Albrecht, 2007.
Antibacterial Screening
Abdel (1991) synthesized compounds from 3-(p-Ethoxybenzoyl)acrylic acid with antibacterial properties, suggesting a similar potential for (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in the medical field. Abdel, 1991.
Corrosion Inhibition
Abu-Rayyan et al. (2022) investigated acrylamide derivatives for corrosion inhibition, indicating possible applications of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in material science. Abu-Rayyan et al., 2022.
Dual Inhibitors Synthesis
Moreau, Chen, Rao, and Knaus (2006) explored the synthesis of acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases, highlighting potential pharmaceutical applications. Moreau et al., 2006.
Solar Cell Applications
Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, and Grätzel (2006) engineered organic sensitizers with acrylic acid components for solar cells, showing the utility in renewable energy technologies. Kim et al., 2006.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-11-8-12(18-4-2)10(14)7-9(11)5-6-13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFBKLVMGWPEQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=CC(=O)O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C/C(=O)O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)
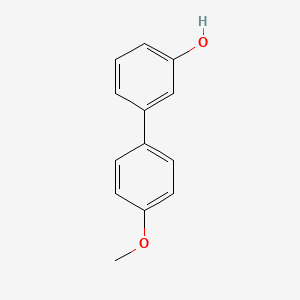
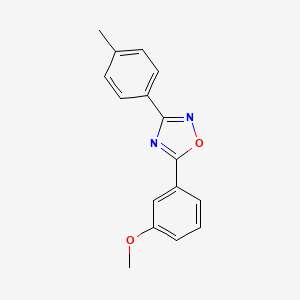
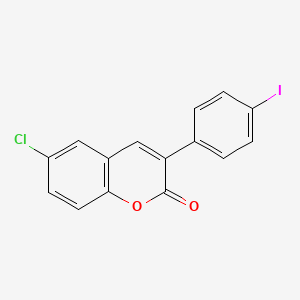
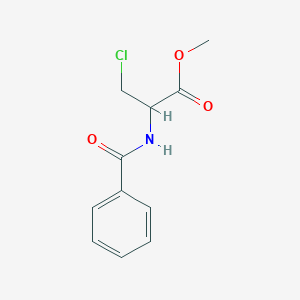
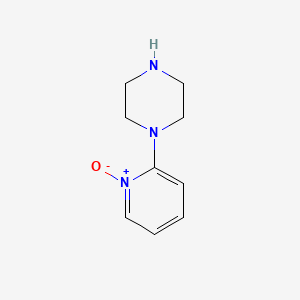
![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)
![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)
![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)
